molecular formula C17H17F3N2O3 B1456548 2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid CAS No. 1311279-65-8

2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid

Cat. No. B1456548
CAS RN: 1311279-65-8
M. Wt: 354.32 g/mol
InChI Key: AVVGOXGPSAAELM-UHFFFAOYSA-N
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Description

2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid (hereafter referred to as 2-DTP-P) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in various areas. This compound has been studied for its potential use in the synthesis of drugs and in laboratory experiments.

Scientific Research Applications

Synthesis of Functionalized Pyridines

Functionalized pyridines are crucial in medicinal chemistry due to their bioactivity. Research shows various methods for synthesizing substituted pyridines, which can be applied to generate compounds with potential pharmaceutical applications. For instance, the synthesis of tris-pyridinio-substituted dichloropyridines through reactions with heteroaromatic N-nucleophiles could provide insights into crafting similar compounds for drug development or organic material design (Schmidt, Mordhorst, & Nieger, 2006).

Fluoroionophores Development

The development of fluoroionophores based on pyridine derivatives demonstrates the compound's potential in detecting and binding specific metal ions, such as Zn+2. This application is crucial for bioimaging, environmental monitoring, and developing sensors that require specificity towards particular ions (Hong, Lin, Hsieh, & Chang, 2012).

Heterocyclic Chemistry

The creation of structurally diverse libraries through reactions involving pyridine derivatives highlights the compound's utility in heterocyclic chemistry. Such libraries are valuable for discovering new pharmaceuticals, agrochemicals, and materials (Roman, 2013).

Catalysis

Pyridine derivatives serve as catalysts in various chemical reactions, including acylation of alcohols and phenols. This suggests potential research applications in developing new synthetic methodologies and improving existing ones for more efficient chemical production processes (Liu, Ma, Liu, & Wang, 2014).

Antioxidant Properties

The study of pyridinols as antioxidants indicates the significance of pyridine derivatives in developing therapeutic agents against oxidative stress-related diseases. The synthesis of compounds with enhanced antioxidant properties could lead to new treatments for conditions caused by free radicals (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).

properties

IUPAC Name

2-[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c1-10(16(23)24)25-13-6-4-11(5-7-13)14-8-12(17(18,19)20)9-21-15(14)22(2)3/h4-10H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVGOXGPSAAELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid

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